8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and their synthetic analogs have garnered significant attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Chlorination: The addition of a chlorine atom to the desired position on the isoquinoline ring.
Hydrogenation: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline structure.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form for increased stability and solubility.
Chemical Reactions Analysis
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating infections and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. The nitro and chlorine groups play crucial roles in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other isoquinoline derivatives, such as:
8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the nitro group, which may result in different biological activities.
5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the chlorine atom, affecting its chemical reactivity and biological properties.
The presence of both the nitro and chlorine groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
2624138-64-1 |
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Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H |
InChI Key |
FAFXHYBLGAZWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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